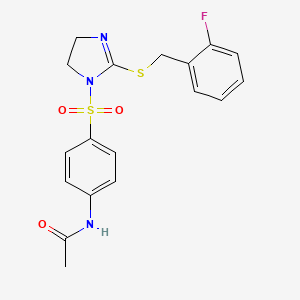

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide

Description

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-containing imidazoline derivative characterized by a 2-fluorobenzylthio substituent on the dihydroimidazole ring and an acetamide group para to the sulfonyl moiety on the phenyl ring. The compound’s structure integrates key functional groups:

- Sulfonyl group: Enhances electron-withdrawing effects and stabilizes the phenyl ring.

- 2-Fluorobenzylthio substituent: Introduces steric and electronic modulation via the ortho-fluorine atom.

- Acetamide group: Contributes to solubility and serves as a hydrogen-bond donor/acceptor.

Synthesis likely involves sulfonation of a phenyl precursor, cyclization to form the imidazoline ring, and subsequent alkylation with 2-fluorobenzylthiol. While direct synthesis data are unavailable, analogous methods for sulfonyl-phenyl derivatives (e.g., Friedel-Crafts reactions and thioether formation) are well-documented .

Properties

IUPAC Name |

N-[4-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-13(23)21-15-6-8-16(9-7-15)27(24,25)22-11-10-20-18(22)26-12-14-4-2-3-5-17(14)19/h2-9H,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPXQXCSMWSGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4,5-dihydro-1H-imidazole under specific conditions to form the imidazole derivative. The final step involves the sulfonylation of the imidazole derivative with 4-acetamidobenzenesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. The sulfonyl group can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s unique 2-fluorobenzylthio group distinguishes it from analogs with alternative halogens or substituents (Table 1).

Table 1. Key Structural and Physicochemical Comparisons

Key Observations:

Halogen Effects: The 2-fluorobenzylthio group in the target compound reduces lipophilicity (estimated XLogP3 ~2.5) compared to the 4-chlorobenzylthio analog (XLogP3 2.8) due to fluorine’s smaller size and higher electronegativity .

Electronic Modulation :

- The nitro group in the 2-nitrophenyl analog () introduces strong electron-withdrawing effects, contrasting with the moderate electron-withdrawing nature of halogens in other compounds. This impacts reactivity and solubility .

Molecular Weight :

Spectral Characteristics

IR Spectroscopy :

¹H-NMR :

- 2-Fluorobenzyl aromatic protons : Split into doublets or triplets (³J coupling ~8–10 Hz).

- Imidazoline protons : Resonances at 3.0–4.0 ppm (AB system for –CH₂–NH–CH₂–).

Biological Activity

N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide, a synthetic organic compound, has gained attention in various scientific fields due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dihydroimidazole moiety

- A fluorobenzyl group

- A sulfonamide linkage

The molecular formula is , with a molecular weight of approximately 328.4 g/mol. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further investigation in pharmacological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorobenzyl group enhances binding affinity to target sites, while the sulfonamide component may facilitate cellular uptake and modulate enzyme activity.

Table 1: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |

| Protein Interaction | Binds to receptors or proteins influencing cell signaling. |

| Cellular Uptake | Facilitates entry into cells via transporter proteins. |

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been evaluated against Enterococcus faecalis, demonstrating moderate inhibitory effects at concentrations ranging from 25 to 50 µg/mL .

Anticancer Potential

Case studies involving human cancer cell lines have revealed that this compound may inhibit cancer cell proliferation. Its mechanism involves disrupting cellular processes critical for tumor growth and survival. Notably, derivatives of similar structures have shown promising results in inhibiting cancer cell growth in both murine and human models .

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations.

- Cancer Cell Line Studies : Research involving various human cancer cell lines (e.g., breast and colon cancer) indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis.

Q & A

Q. What are the established synthetic routes for N-(4-((2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves sequential steps:

Imidazole core formation : Cyclization of thiourea derivatives with α-halo ketones to form the 4,5-dihydroimidazole ring .

Thioether linkage : Reaction of the imidazole intermediate with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Introducing the sulfonyl group via reaction with 4-acetamidobenzenesulfonyl chloride in dichloromethane .

Yields vary:

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- ¹H/¹³C NMR :

- Imidazole protons: δ 3.2–3.8 ppm (4,5-dihydro protons) and δ 7.1–7.5 ppm (aromatic protons) .

- Fluorobenzyl group: δ 4.3 ppm (SCH₂) and splitting patterns due to fluorine coupling .

- FT-IR :

- Sulfonyl S=O stretching at 1150–1250 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 435.1 (calculated) with fragmentation peaks at m/z 198 (imidazole-thioether moiety) .

Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound across different studies?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) affects solubility and bioavailability. Standardize using buffered media .

- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to differentiate target selectivity.

- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl vs. 2-fluorobenzyl substitutions) to isolate activity-contributing groups .

A meta-analysis of IC₅₀ values under controlled conditions is recommended .

Q. What experimental design considerations are critical for assessing the environmental stability and degradation pathways of this compound under varying conditions?

- Methodological Answer : Use a split-split plot design to evaluate:

- Abiotic factors : Hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and oxidation (H₂O₂/Fe²⁺) .

- Biotic degradation : Soil microcosms with microbial activity inhibitors (e.g., NaN₃) to distinguish biotic/abiotic pathways .

| Condition | Half-life (days) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 28 | Sulfonamide cleavage product |

| UV light | 7 | Fluorobenzyl-oxidized derivative |

| Analytical methods: LC-MS/MS for degradant profiling . |

Q. What computational modeling approaches can predict the compound’s binding affinity to biological targets, and how do they align with empirical data?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with imidazole sulfonamide as a pharmacophore. Compare against kinases (e.g., EGFR) and antimicrobial targets (e.g., DHFR) .

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) in GROMACS.

Validation requires correlation with SPR (surface plasmon resonance) binding assays (KD values) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound, and how can this be addressed experimentally?

- Methodological Answer : Variations arise from:

- Measurement methods : Shake-flask vs. HPLC-derived logP. Standardize using the OECD 117 guideline (octanol-water partitioning) .

- Temperature : LogP decreases by 0.1–0.3 units per 10°C increase. Report at 25°C ± 1°C .

Experimental

| Method | logP | Source |

|---|---|---|

| Shake-flask | 2.8 ± 0.2 | |

| HPLC | 3.1 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.